molecular formula C8H8N2O2 B1456489 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid CAS No. 1616337-50-8

2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B1456489
CAS No.: 1616337-50-8
M. Wt: 164.16 g/mol
InChI Key: JSHWYMVQSPFANN-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a fused pyrrole and pyridine ring system, which imparts unique chemical properties and biological activities.

Scientific Research Applications

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid and related compounds involves the inhibition of FGFR signaling pathway . Abnormal activation of this pathway is associated with the progression and development of several cancers, and thus, targeting FGFRs represents an attractive strategy for cancer therapy .

Future Directions

The development of 1H-pyrrolo[2,3-b]pyridine derivatives, including 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, as FGFR inhibitors represents a promising direction for future research . These compounds could potentially be optimized further and developed into effective therapeutic agents for various types of cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a base-catalyzed reaction between N-propargylic β-enaminones and arylaldehydes or N-sulfonyl imines can yield dihydropyrrolopyridine derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the synthetic routes for higher yields and purity. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques to ensure the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is unique due to its specific ring fusion and functional groups, which confer distinct reactivity and biological activity. Its ability to inhibit FGFRs with high potency makes it a valuable compound in cancer research and drug development .

Properties

IUPAC Name

2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c11-8(12)6-4-5-2-1-3-9-7(5)10-6/h1-3,6H,4H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHWYMVQSPFANN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=C1C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Reactant of Route 2
2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Reactant of Route 3
2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Reactant of Route 4
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2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Reactant of Route 5
2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Reactant of Route 6
2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

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